Cas no 791572-69-5 (O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine)

O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
- Hydroxylamine, O-[(1-methyl-1H-pyrazol-4-yl)methyl]-
- O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine
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- MDL: MFCD21920822
- Inchi: 1S/C5H9N3O/c1-8-3-5(2-7-8)4-9-6/h2-3H,4,6H2,1H3
- InChI Key: LTXIZNAQCFWXJE-UHFFFAOYSA-N
- SMILES: NOCC1=CN(C)N=C1
O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D630869-1g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 95% | 1g |
$985 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357717-500mg |
o-((1-Methyl-1h-pyrazol-4-yl)methyl)hydroxylamine |
791572-69-5 | 98% | 500mg |
¥29352.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357717-250mg |
o-((1-Methyl-1h-pyrazol-4-yl)methyl)hydroxylamine |
791572-69-5 | 98% | 250mg |
¥28142.00 | 2024-07-28 | |
Enamine | EN300-1868704-0.1g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1868704-2.5g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 2.5g |
$1791.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357717-50mg |
o-((1-Methyl-1h-pyrazol-4-yl)methyl)hydroxylamine |
791572-69-5 | 98% | 50mg |
¥25704.00 | 2024-07-28 | |
Enamine | EN300-1868704-10.0g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1868704-5.0g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1868704-5g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1868704-1g |
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
791572-69-5 | 1g |
$914.0 | 2023-09-18 |
O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine
Professional Introduction to Compound with CAS No. 791572-69-5 and Product Name: O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine
The compound with CAS No. 791572-69-5 and the product name O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a 1-methyl-1H-pyrazol-4-yl moiety, which is known for its versatility in forming hydrogen bonds and participating in various biochemical interactions. Such structural features make it a promising candidate for further exploration in the design of novel therapeutic agents.
Recent research in the field of heterocyclic compounds has highlighted the importance of pyrazole derivatives in medicinal chemistry. The 1-methyl-1H-pyrazol-4-yl group, in particular, has been extensively studied for its role in modulating biological pathways. Studies have demonstrated that this moiety can enhance the binding affinity of small molecules to target proteins, thereby improving the efficacy of drug candidates. The presence of a hydroxylamine substituent further extends the compound's potential by enabling diverse chemical modifications, which can be tailored to optimize pharmacokinetic properties and target specificity.
In the context of contemporary pharmaceutical research, the synthesis and characterization of O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine have opened new avenues for developing treatments against various diseases. The compound's ability to interact with biological targets suggests its utility in addressing unmet medical needs. For instance, preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, the structural motif has shown promise in interactions with receptors and ion channels, which are critical targets in neuropharmacology.
The development of novel pharmaceuticals often relies on innovative synthetic methodologies to access complex molecular architectures. The synthesis of O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine exemplifies the sophistication achieved in modern organic chemistry. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole core efficiently. These methods not only enhance yield but also allow for precise functionalization at multiple positions within the molecule. Such synthetic advances are crucial for producing high-quality intermediates like this one, which serve as building blocks for more complex drug candidates.
The pharmacological evaluation of O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine is an ongoing process that involves both in vitro and in vivo studies. In vitro assays are essential for assessing the compound's interaction with biological targets at a molecular level. Techniques such as enzyme inhibition assays and binding studies provide critical data on affinity and selectivity. In vivo studies further extend this evaluation by examining pharmacokinetic profiles and potential side effects in animal models. These comprehensive assessments are necessary to ensure that the compound behaves as expected when transitioning from laboratory settings to clinical applications.
The integration of computational chemistry into drug discovery has significantly accelerated the development pipeline for new therapeutics. Molecular modeling and simulation techniques are now routinely used to predict how compounds like O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine will interact with biological targets. These computational approaches not only save time but also provide insights into binding mechanisms, which can guide medicinal chemists in optimizing lead structures. By leveraging computational tools alongside experimental data, researchers can more efficiently navigate the complexities of drug design and development.
The future prospects for O-(1-methyl-1H-pyrazol-4-yl)methylhydroxylamine are promising, given its unique structural features and potential biological activities. Further research is warranted to explore its therapeutic applications fully. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate this promising compound into viable treatments for patients worldwide. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.
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